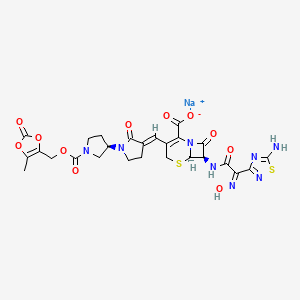

Ceftobiprole medocaril

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BAL5788 (sodio) tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar la activación de profármacos y los sistemas de administración de fármacos. En biología y medicina, BAL5788 (sodio) se investiga por su eficacia contra diversas infecciones bacterianas, incluyendo las causadas por cepas resistentes a los antibióticos .

Mecanismo De Acción

El mecanismo de acción de BAL5788 (sodio) implica su conversión a ceftobiprole, que luego se une a las proteínas de unión a la penicilina (PBP) en las paredes celulares bacterianas. Esta unión inhibe la síntesis de la pared celular bacteriana, lo que lleva a la lisis y la muerte celular. Los objetivos moleculares incluyen las PBP, que son esenciales para la integridad de la pared celular bacteriana .

Análisis Bioquímico

Biochemical Properties

Ceftobiprole medocaril sodium plays a crucial role in biochemical reactions by binding to penicillin-binding proteins (PBPs) in susceptible bacterial species . These PBPs are essential for the synthesis of bacterial cell walls. By inhibiting these proteins, this compound sodium disrupts cell wall synthesis, leading to bacterial cell death. The compound interacts with various PBPs, including PBP2a, which is associated with methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

This compound sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This compound also impacts cell signaling pathways and gene expression by targeting PBPs, which are crucial for maintaining bacterial cell integrity. Additionally, this compound sodium affects cellular metabolism by disrupting the synthesis of essential cell wall components .

Molecular Mechanism

The molecular mechanism of this compound sodium involves binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains necessary for cell wall strength and rigidity. This inhibition leads to the weakening of the bacterial cell wall, resulting in cell lysis and death . This compound sodium also exhibits enzyme inhibition, particularly against PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound sodium have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antibacterial activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in efficacy. Long-term studies have shown that this compound sodium can have sustained effects on bacterial populations, with prolonged exposure leading to decreased bacterial viability .

Dosage Effects in Animal Models

The effects of this compound sodium vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bacterial load and improves clinical outcomes . At higher doses, toxic effects can be observed, including nephrotoxicity and hepatotoxicity . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound sodium is involved in several metabolic pathways, primarily related to its degradation and elimination . The compound is metabolized in the liver, where it undergoes hydrolysis to form its active metabolite, ceftobiprole . This metabolite is then excreted primarily through the kidneys. Enzymes such as esterases play a role in the hydrolysis of this compound sodium, facilitating its conversion to the active form .

Transport and Distribution

Within cells and tissues, this compound sodium is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is also actively transported by specific transporters. Binding proteins in the blood, such as albumin, can influence the distribution and localization of this compound sodium, affecting its accumulation in target tissues .

Subcellular Localization

This compound sodium exhibits specific subcellular localization, primarily targeting bacterial cell walls . The compound’s activity is directed towards the cell membrane and cell wall synthesis machinery, where it exerts its bactericidal effects. Post-translational modifications and targeting signals may play a role in directing this compound sodium to these specific compartments, ensuring its effective action against bacterial pathogens .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: BAL5788 (sodio) se sintetiza a través de una serie de reacciones químicas que comienzan con ceftobiprole. La síntesis implica la conversión de ceftobiprole a su forma medocaril para mejorar su solubilidad en agua. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la transformación .

Métodos de producción industrial: En entornos industriales, la producción de BAL5788 (sodio) implica la síntesis química a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El proceso incluye múltiples pasos de purificación para eliminar impurezas y lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: BAL5788 (sodio) experimenta varias reacciones químicas, incluyendo hidrólisis y oxidación. La reacción de hidrólisis convierte el profármaco en su forma activa, ceftobiprole, en presencia de agua .

Reactivos y condiciones comunes: La hidrólisis de BAL5788 (sodio) típicamente requiere condiciones acuosas, mientras que las reacciones de oxidación pueden involucrar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio .

Principales productos formados: El producto principal formado a partir de la hidrólisis de BAL5788 (sodio) es ceftobiprole, que exhibe una potente actividad antibacteriana .

Comparación Con Compuestos Similares

Compuestos similares: Los compuestos similares a BAL5788 (sodio) incluyen otras cefalosporinas como ceftobiprole, ceftarolina y cefepime. Estos compuestos comparten un mecanismo de acción similar, pero difieren en su espectro de actividad y propiedades farmacocinéticas .

Singularidad: BAL5788 (sodio) es único debido a su actividad de amplio espectro y su capacidad para dirigirse a bacterias resistentes a los antibióticos. Su forma de profármaco mejora su solubilidad en agua, lo que lo hace más adecuado para la administración intravenosa en comparación con otras cefalosporinas .

Propiedades

Número CAS |

252188-71-9 |

|---|---|

Fórmula molecular |

C26H25N8NaO11S2 |

Peso molecular |

712.6 g/mol |

Nombre IUPAC |

sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1 |

Clave InChI |

MFAWUGGPPMTWPU-INRVRKGJSA-M |

SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

SMILES isomérico |

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] |

SMILES canónico |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

| 252188-71-9 | |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

BAL 5788 BAL-5788 BAL5788 ceftobiprole medocaril ceftobiprole medocaril (INN) ceftobiprole medocaril free acid ceftobiprole medocaril sodium |

Origen del producto |

United States |

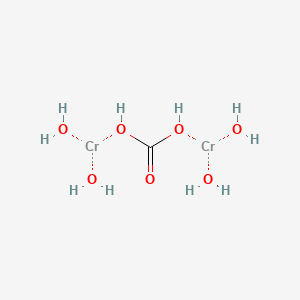

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

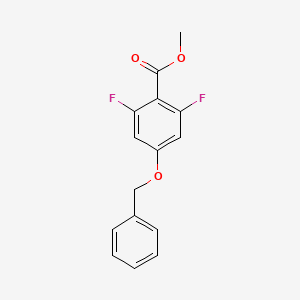

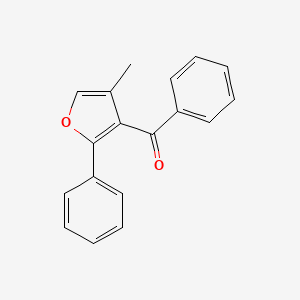

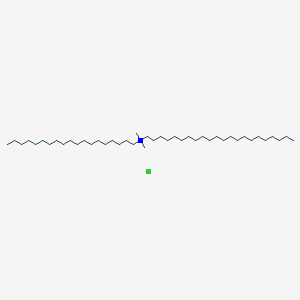

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)

![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)